molecular formula C8H8BFO4 B1376324 3-Borono-5-fluoro-4-methylbenzoic acid CAS No. 917223-87-1

3-Borono-5-fluoro-4-methylbenzoic acid

Cat. No.: B1376324
CAS No.: 917223-87-1
M. Wt: 197.96 g/mol
InChI Key: KLHYMSYPRCYQQZ-UHFFFAOYSA-N
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Description

3-Borono-5-fluoro-4-methylbenzoic acid: is an organic compound with the molecular formula C8H8BFO4 . It is a derivative of benzoic acid, featuring a boronic acid group, a fluorine atom, and a methyl group attached to the benzene ring.

Preparation Methods

Scientific Research Applications

Chemistry: 3-Borono-5-fluoro-4-methylbenzoic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The boronic acid group can interact with biological targets such as enzymes and receptors, making it a valuable scaffold for developing enzyme inhibitors and other therapeutic agents .

Industry: The compound is used in the development of advanced materials and polymers. Its unique chemical properties allow for the creation of materials with specific functionalities, such as improved thermal stability and mechanical strength .

Comparison with Similar Compounds

  • 3-Borono-4-methylbenzoic acid
  • 5-Fluoro-4-methylbenzoic acid
  • 3-Borono-5-chloro-4-methylbenzoic acid

Comparison: 3-Borono-5-fluoro-4-methylbenzoic acid is unique due to the presence of both the boronic acid and fluorine substituents on the aromatic ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity in substitution and coupling reactions . Additionally, the boronic acid group provides versatility in forming carbon-carbon bonds, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-borono-5-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHYMSYPRCYQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)F)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736596
Record name 3-Borono-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917223-87-1
Record name 3-Borono-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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